



Application Note: Preparation and Handling of Xestospongin C Stock Solutions

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Compound of Interest		
Compound Name:	Xestospongin C	
Cat. No.:	B1683340	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xestospongin C is a potent, cell-permeable, and reversible antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[1] Originally isolated from the marine sponge Xestospongia sp., it is a crucial tool for studying calcium (Ca2+) signaling pathways by blocking the release of Ca2+from the endoplasmic reticulum (ER).[1][2][3] **Xestospongin C** inhibits IP3-mediated Ca2+release with an IC50 value of approximately 358 nM.[1][4] While highly selective for the IP3 receptor over the ryanodine receptor, it's important to note that at similar or higher concentrations, it may also inhibit the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump and some voltage-dependent ion channels.[2][5] This document provides a detailed protocol for the preparation, storage, and application of **Xestospongin C** stock solutions for experimental use.

Physicochemical and Biological Properties

A summary of key quantitative data for **Xestospongin C** is presented below for easy reference.

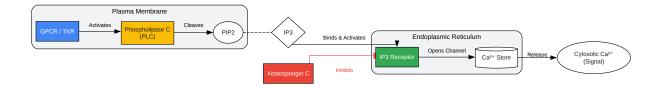


Property	Value	Reference(s)
IUPAC Name	(1R,4aR,11R,12aS,13S,16aS, 23R,24aS)-Eicosahydro- 5H,17H-1,23:11,13-diethano- 2H,14H- dioxacycloeicosino[2,3- b:12,13-b']dipyridine	
CAS Number	88903-69-9	[1][6]
Molecular Formula	C28H50N2O2	[4][6]
Molecular Weight	446.72 g/mol	[7]
Purity	>90%	
Appearance	Solid powder or clear film	[8]
Solubility	Soluble in DMSO (up to 2 mM) Soluble in Ethanol (up to 2 mM) Soluble in Chloroform, Ethyl Acetate	[4][6][9]
Mechanism of Action	Reversible IP3 Receptor Antagonist (IC₅o ≈ 358 nM)	[1][4]
Typical Working Conc.	0.5 μM - 10 μM	[10]

Mechanism of Action: IP3 Signaling Pathway

Xestospongin C exerts its effect by blocking the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum. This prevents the release of stored Ca2+ into the cytoplasm, a critical step in many cellular signaling cascades initiated by G-protein coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs).





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Caption: IP3 signaling pathway and Xestospongin C inhibition point.

Experimental Protocols Materials and Equipment

- Xestospongin C (solid powder/film)
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile, low-protein binding microcentrifuge tubes (1.5 mL)
- Calibrated precision balance (readable to 0.01 mg)
- Calibrated micropipettes and sterile, low-retention tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 2 mM Stock Solution

This protocol describes the preparation of a 2 mM stock solution in DMSO, a commonly used concentration based on the compound's solubility limit.[11]

Calculation:

To prepare a 2 mM stock solution, the required mass of **Xestospongin C** must be calculated.



- Molecular Weight (MW): 446.72 g/mol
- Desired Concentration (C): 2 mM (or 0.002 mol/L)
- Desired Volume (V): e.g., 500 μL (or 0.0005 L)

Mass (g) = $C \text{ (mol/L)} \times V \text{ (L)} \times MW \text{ (g/mol)}$

Mass (mg) = $2 \text{ mmol/L } \times 0.5 \text{ mL } \times 446.72 \text{ mg/mmol} = 0.44672 \text{ mg}$

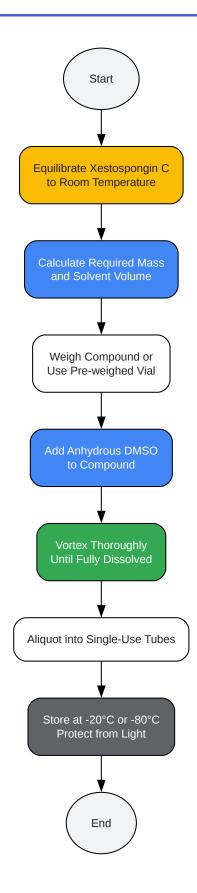
Therefore, to make 500 μ L of a 2 mM solution, you will need approximately 0.45 mg of **Xestospongin C**.

Step-by-Step Procedure:

- Preparation: Before starting, allow the vial of **Xestospongin C** powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
- Weighing: Carefully weigh the calculated amount of Xestospongin C powder (e.g., 0.45 mg)
 and place it into a sterile microcentrifuge tube. If the compound is supplied as a film in a vial,
 the solvent can be added directly to the original vial.
- Solvent Addition: Add the calculated volume of DMSO (e.g., 500 μL) to the tube containing the powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[11] Ensure no precipitate is visible.
- Aliquotting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile, low-protein binding microcentrifuge tubes.
- Storage: Store the aliquots under the appropriate conditions as detailed below.

Workflow for Stock Solution Preparation





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Caption: Workflow for preparing Xestospongin C stock solution.



Storage and Stability

Proper storage is critical to maintain the activity of **Xestospongin C**.

- Solid Compound: Store the powder or film at -20°C under desiccating conditions and protected from light. When stored correctly, the solid is stable for at least 4 years.[6][8]
- Stock Solutions:
 - Short-term: Store solutions at -20°C for up to one month.[1][4]
 - Long-term: For storage longer than one month, store solutions at -80°C, where they are stable for up to 6 months.[1]
- Handling: Before use, thaw the stock solution at room temperature and ensure any
 precipitate is fully redissolved.[4] Avoid multiple freeze-thaw cycles. It is recommended to
 prepare and use solutions on the same day if possible.[4]

Protocol for Preparing Working Solutions

The stock solution must be diluted in an appropriate aqueous buffer or cell culture medium to the final desired experimental concentration (typically 0.5 μ M to 10 μ M).[10]

Example Dilution (from 2 mM stock to 5 µM final):

- Determine the dilution factor:
 - Stock Concentration = 2 mM = 2000 μM
 - Final Concentration = 5 μM
 - Dilution Factor = 2000 μ M / 5 μ M = 400x
- Calculate the volume of stock needed for a final volume of 2 mL:
 - \circ Volume of Stock = Final Volume / Dilution Factor = 2000 μ L / 400 = 5 μ L
- Procedure: Add 5 μL of the 2 mM Xestospongin C stock solution to 1995 μL of your experimental buffer or medium. Mix gently but thoroughly by pipetting or inverting the tube.





 Control: Prepare a vehicle control by adding the same volume of DMSO (5 μL in 2 mL, or 0.25%) to your buffer or medium to account for any effects of the solvent on the experimental system.

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